2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde

Vue d'ensemble

Description

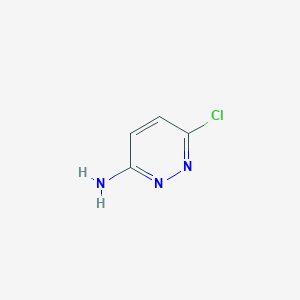

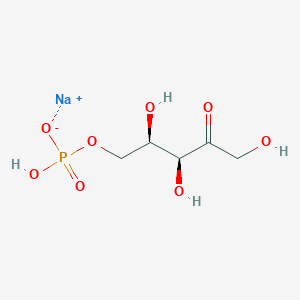

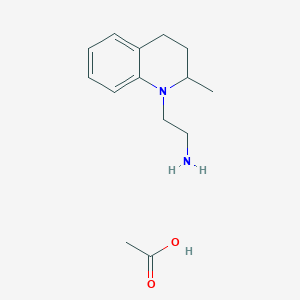

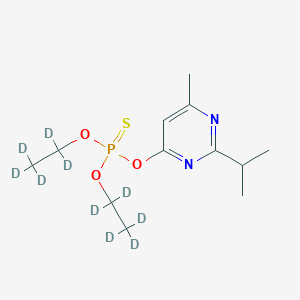

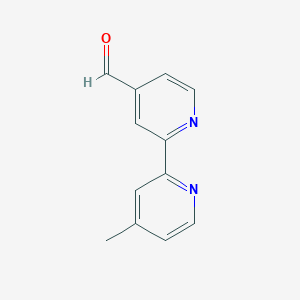

2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde is a member of the class of bipyridines . It is a compound where the hydrogens situated para to the ring nitrogens have been replaced by methyl and formyl groups .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecule is non-planar with the benzene and pyridine rings being inclined to one another . In the crystal, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming inversion dimers with an R 2 2 (8) ring motif .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde is 212.25 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Topological Polar Surface Area is 75.6 Ų .Applications De Recherche Scientifique

Flow Synthesis of 2-Methylpyridines

This compound can be used in the flow synthesis of 2-methylpyridines . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Palladium-Catalyzed Imine Hydrolysis

The compound plays a role in palladium-catalyzed imine hydrolysis . This process involves the hydrolytic cleavage of the C=N bond, which occurs on a number of metal sites ranging from simple salts to mixed ligand complexes .

Antibacterial Efficacy

It has been found that this compound shows increased MIC (µg/mL) to ampicillin (≥512), ceftazidime (≥256), ceftaroline (≥8), ciprofloxacin (≥8), and cotrimoxazole (≥4/152) . This suggests that it could have potential applications in the field of antibacterial research.

Quantum Chemical Calculations

This compound can be used in quantum chemical calculations . Fourier-transform infrared (FT-IR) spectra were recorded in KBr pellets using a Shimadzu 8740 FT-IR spectrometer as KBr discs in the range of 4,000 to 400 cm −1 .

Synthesis of Bioactive Compounds

Imines, such as the one formed by this compound, are key intermediates for the synthesis of many bioactive compounds . A number of imine derivatives have been reported for versatile pharmaceutical activities including analgesic, antimicrobial, antioxidant, anticancer, anticonvulsant, and antihelmintic .

Development of Inorganic Biochemistry and Coordination Chemistry

Imines, like the one formed by this compound, are well known for the development of inorganic biochemistry and coordination chemistry . They have applications in a variety of chemical areas such as oxidation, reduction, and hydrolysis catalysis .

Orientations Futures

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This suggests potential future directions for the development and study of 2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde.

Propriétés

IUPAC Name |

2-(4-methylpyridin-2-yl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPJZGCAUYUJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458226 | |

| Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpyridin-2-yl)pyridine-4-carbaldehyde | |

CAS RN |

104704-09-8 | |

| Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methyl[2,2'-bipyridine]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.